6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have shown to induce apoptosis in cancer cells . This is often achieved through interactions with cellular targets that lead to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given the observed up-regulation of pro-apoptotic proteins (Bax, Bak, PUMA) and down-regulation of anti-apoptotic proteins (Bcl-2, Mcl-1) . This suggests that the compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.
Result of Action
The compound likely induces apoptosis in cancer cells, as suggested by the observed changes in the expression of key proteins involved in apoptosis . This can lead to a reduction in the proliferation of cancer cells, thereby potentially inhibiting tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-5-cinnamyl-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[1,2,3]triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar anticancer and antimicrobial properties.
Uniqueness
6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific cinnamyl and ethyl substitutions, which enhance its biological activity and selectivity. These structural modifications can lead to improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .
Properties
IUPAC Name |
3-ethyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-20-14-13(17-18-20)15(21)19(11-16-14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,2,10H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRYFKMNPSKWTC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C=N2)C/C=C/C3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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